4-[Bis(2-chloroethyl)amino]benzaldehyde

Catalog No.
S586325
CAS No.
1208-03-3
M.F
C11H13Cl2NO
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Bis(2-chloroethyl)amino]benzaldehyde

CAS Number

1208-03-3

Product Name

4-[Bis(2-chloroethyl)amino]benzaldehyde

IUPAC Name

4-[bis(2-chloroethyl)amino]benzaldehyde

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2

InChI Key

PXUFHXLGUJLBMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N(CCCl)CCCl

Synonyms

4-bis(2-chloroethyl)aminobenzaldehyde, p-bis-(2-chloroethyl)aminobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCCl)CCCl

Synthesis of Schiff bases

-[Bis(2-chloroethyl)amino]benzaldehyde can be used as a starting material for the synthesis of Schiff bases, which are a class of compounds with the general formula R¹CH=NR². These compounds have various applications in scientific research, including:

  • As ligands in coordination chemistry: Schiff bases can form complexes with metal ions, which can be used as catalysts for various reactions or as probes for studying the structure and function of biological molecules .
  • As dyes and pigments: Some Schiff bases exhibit intense colors and can be used as dyes for textiles and pigments for paints .
  • In medicinal chemistry: Schiff bases can exhibit various biological activities, such as anti-tumor, anti-bacterial, and anti-fungal properties. They are being investigated as potential drug candidates for various diseases .

Precursor for synthesis of heterocyclic compounds

-[Bis(2-chloroethyl)amino]benzaldehyde can serve as a precursor for the synthesis of various heterocyclic compounds, which are organic compounds containing atoms other than carbon and hydrogen in their rings. These compounds have diverse applications in various scientific fields, including:

  • As pharmaceuticals: Many heterocyclic compounds are important drugs, such as antibiotics, anti-inflammatory medications, and anti-cancer drugs .
  • As materials science: Heterocyclic compounds can be used as building blocks for polymers, dyes, and other functional materials .

4-[Bis(2-chloroethyl)amino]benzaldehyde is an organic compound with the molecular formula C₁₁H₁₃Cl₂N₁O. It features a benzaldehyde group substituted with a bis(2-chloroethyl)amino moiety, making it a member of the class of compounds known as chloroethylamines. The structure is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which in turn is linked to a benzaldehyde functional group. This compound is notable for its unique torsional angles between the chloroethyl groups and the amino group, which influence its reactivity and interaction with biological systems .

, particularly those involving nucleophilic attack due to its electrophilic carbonyl group. Key reactions include:

  • Hydrazone Formation: The carbonyl group can react with hydrazines to form hydrazones, which are important intermediates in organic synthesis .
  • Condensation Reactions: It can undergo condensation with amines to yield acetamide derivatives, showcasing its versatility in forming new compounds .
  • Reactions with Nucleophiles: The compound can react with nucleophiles such as thiols or alcohols, leading to the formation of thioethers or ethers, respectively .

The biological activity of 4-[Bis(2-chloroethyl)amino]benzaldehyde is primarily linked to its potential as an anticancer agent. The chloroethyl moiety is known for its ability to alkylate DNA, which can lead to cytotoxic effects in rapidly dividing cells. This property has garnered interest in medicinal chemistry for developing novel chemotherapeutic agents. Additionally, studies have indicated that derivatives of this compound may exhibit antimicrobial and antifungal activities, although further research is necessary to fully elucidate these effects .

The synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-aminobenzaldehyde and 2-chloroethylamine.
  • Alkylation: The reaction of 4-aminobenzaldehyde with two equivalents of 2-chloroethylamine under basic conditions leads to the formation of the desired product.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

4-[Bis(2-chloroethyl)amino]benzaldehyde has several applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment.
  • Chemical Research: Used as a reagent in organic synthesis for producing other complex molecules.
  • Biological Studies: Employed in research settings to study mechanisms of action related to DNA alkylation and cell cycle disruption .

Interaction studies focusing on 4-[Bis(2-chloroethyl)amino]benzaldehyde have revealed its potential interactions with biological macromolecules such as proteins and nucleic acids. These studies often utilize techniques like:

  • Molecular Docking: To predict binding affinities and interaction modes with target proteins.
  • Spectroscopic Methods: Such as NMR and UV-visible spectroscopy to analyze conformational changes upon binding.
  • Cellular Assays: To assess cytotoxicity and cellular uptake mechanisms .

Several compounds share structural similarities with 4-[Bis(2-chloroethyl)amino]benzaldehyde, including:

Compound NameStructure TypeUnique Features
4-(Chloroethyl)anilineAmino compoundSingle chloroethyl substitution
N,N-Bis(2-chloroethyl)anilineAmino compoundTwo chloroethyl groups but lacks aldehyde functionality
4-(Diethylamino)benzaldehydeAmino compoundContains ethyl groups instead of chloroethyl
4-(Bromoethyl)anilineAmino compoundBromine substitution instead of chlorine

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. The unique combination of the bis(2-chloroethyl)amino group and the aldehyde functionality in 4-[Bis(2-chloroethyl)amino]benzaldehyde contributes significantly to its distinct properties and applications in medicinal chemistry .

The development of effective synthetic methodologies for 4-[Bis(2-chloroethyl)amino]benzaldehyde has evolved significantly, encompassing traditional pathways and innovative approaches that address both efficiency and environmental considerations. The compound's unique structure, featuring both electrophilic aldehyde functionality and nucleophilic amine sites, presents distinct synthetic opportunities and challenges. Contemporary research has established multiple pathways for accessing this target molecule, with particular emphasis on optimizing reaction conditions and developing sustainable synthetic protocols.

Traditional Synthesis Pathways

Traditional synthetic approaches to 4-[Bis(2-chloroethyl)amino]benzaldehyde have been established through well-documented organic chemistry methodologies, primarily focusing on nucleophilic substitution reactions and condensation processes. These foundational methods have provided reliable access to the target compound, though often requiring optimization for improved yields and reaction conditions. The established pathways serve as the basis for understanding the compound's reactivity patterns and have informed the development of more sophisticated synthetic strategies.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach for constructing the bis(2-chloroethyl)amino functionality within the target molecule. The synthesis typically involves the reaction of aniline derivatives with 2-chloroethyl chloride under basic conditions to form the desired substitution pattern. The reaction proceeds through a nucleophilic attack mechanism where the nitrogen atom of the aniline serves as the nucleophile, displacing chloride ions from the 2-chloroethyl chloride substrate.

Research has demonstrated that the alkylation of aniline with 2-chloroethanol can effectively form the desired chloroethyl substitution pattern. The process involves treating aniline derivatives with chloroethylating agents under controlled conditions, typically requiring elevated temperatures and basic media to facilitate the substitution reaction. The reaction conditions must be carefully optimized to prevent side reactions and ensure selective formation of the bis-substituted product.

The mechanism involves sequential nucleophilic attacks by the amine nitrogen on the electrophilic carbon centers of the chloroethyl groups. Temperature control proves critical, as elevated temperatures promote the desired substitution while avoiding degradation of sensitive functional groups. The use of appropriate solvents and base systems further enhances reaction selectivity and yield.

Condensation Reactions with Aromatic Aldehydes

Condensation reactions involving aromatic aldehydes provide an alternative synthetic pathway, particularly when starting from pre-formed bis(2-chloroethyl)amino precursors. The Vilsmeier-Haack reaction emerges as a particularly valuable methodology for introducing aldehyde functionality into aromatic systems bearing the bis(2-chloroethyl)amino group. This approach involves the formation of halomethyleniminium salts through the reaction of dimethylformamide and phosphorus oxychloride, which subsequently undergo electrophilic aromatic substitution.

The Vilsmeier-Haack formylation process begins with the generation of the reactive electrophilic species from dimethylformamide and phosphorus oxychloride at low temperatures. The resulting halomethyleniminium salt attacks the activated aromatic ring, leading to the formation of the desired aldehyde functionality. The reaction typically requires careful temperature control, with initial complex formation occurring below 25°C, followed by nucleophilic addition at slightly elevated temperatures.

Experimental procedures demonstrate that the reaction of N,N-bis(2-chloroethyl)aniline with dimethylformamide and phosphorus oxychloride yields the target benzaldehyde derivative. The synthesis protocol involves adding phosphorus oxychloride dropwise to dimethylformamide in an ice bath, followed by the addition of the aniline substrate and dimethylformamide. The reaction mixture requires stirring at 273 K for 15 minutes, followed by gradual warming to room temperature over 3 hours.

Recent Innovations in Synthetic Methodology

Contemporary synthetic approaches have incorporated advanced catalytic systems and environmentally conscious methodologies to improve the accessibility and sustainability of 4-[Bis(2-chloroethyl)amino]benzaldehyde synthesis. These innovations address limitations of traditional methods while introducing new possibilities for selective transformations and improved reaction efficiency. The development of catalyst-assisted protocols and solvent-free approaches represents significant advancement in the field.

Catalyst-Assisted Synthesis (e.g., Boron Trifluoride Diethyl Etherate)

Boron trifluoride diethyl etherate has emerged as a particularly effective Lewis acid catalyst for electrophilic aromatic substitution reactions relevant to the synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde. The catalyst operates through coordination to electron-rich centers, enhancing the electrophilicity of reactive intermediates and facilitating carbon-carbon bond formation. Research has established optimal conditions for boron trifluoride-catalyzed electrophilic aromatic substitution reactions, providing valuable insights for synthetic applications.

Systematic studies have investigated the effects of temperature and reaction time on boron trifluoride-catalyzed electrophilic aromatic substitution reactions. Optimal conditions were identified through comprehensive reaction screening, examining temperatures ranging from room temperature to 126°C and reaction times from 30 minutes to 3 hours. The research demonstrated that reactions conducted at 110°C for 30 minutes provided the highest yields and purest products.

The boron trifluoride diethyl etherate complex serves as a source of boron trifluoride according to the equilibrium: BF₃OEt₂ ⇌ BF₃ + OEt₂. The liberated boron trifluoride functions as a strong Lewis acid, binding to weak Lewis bases and inducing reactions with nucleophiles. This catalytic system proves particularly effective for reactions requiring precise control of electrophilic activation while maintaining mild reaction conditions.

Reaction TemperatureReaction TimeYieldProduct Purity
Room Temperature (~20°C)30 minutes - 3 hoursLowVariable
60°C30 minutes - 3 hoursModerateGood
110°C30 minutesHighExcellent
126°C30 minutes - 3 hoursModerateGood

Solvent-Free and Green Chemistry Approaches

Solvent-free methodologies represent a significant advancement in sustainable synthetic chemistry for accessing 4-[Bis(2-chloroethyl)amino]benzaldehyde and related compounds. These approaches eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product isolation procedures. The development of mechanochemical and thermal activation methods has opened new possibilities for conducting traditionally solution-phase reactions under environmentally benign conditions.

Mechanochemical synthesis using mortar and pestle grinding has been successfully demonstrated for Vilsmeier-Haack formylation reactions. The process involves grinding organic substrates with dimethylformamide and phosphorus oxychloride mixtures for 25-30 minutes at room temperature. This methodology achieves reaction completion through mechanical energy conversion to thermal energy, eliminating the need for external heating and organic solvents.

The solvent-free Vilsmeier-Haack approach demonstrates several advantages over traditional solution-phase methods. Reaction times are significantly reduced, with complete conversion achieved in 25-30 minutes compared to several hours required for conventional protocols. The absence of solvents simplifies product isolation and purification procedures, while the mechanochemical activation provides unique selectivity patterns not observed in solution-phase reactions.

Experimental protocols for solvent-free synthesis involve taking equimolar quantities of organic substrates and grinding with dimethylformamide-phosphorus oxychloride mixtures in a mortar for the specified time period. Reaction progress can be monitored using thin-layer chromatography, and products are isolated through treatment with sodium thiosulfate solution followed by dichloroethane extraction and column chromatography purification.

Functionalization for Targeted Applications

The functionalization of 4-[Bis(2-chloroethyl)amino]benzaldehyde enables access to diverse derivative compounds with enhanced properties and specialized applications. The aldehyde functionality provides a reactive site for condensation reactions, while the bis(2-chloroethyl)amino group offers opportunities for further chemical modification. Contemporary research has focused on developing efficient protocols for hydrazone formation and Schiff base synthesis, expanding the utility of this compound in synthetic chemistry.

Hydrazone Derivative Formation

Hydrazone formation represents a fundamental condensation reaction for functionalizing the aldehyde group of 4-[Bis(2-chloroethyl)amino]benzaldehyde, providing access to compounds with enhanced stability and biological activity. The reaction involves condensation of the aldehyde functionality with hydrazine derivatives, resulting in the formation of a carbon-nitrogen double bond and elimination of water. Research has established optimized protocols for hydrazone synthesis, demonstrating excellent yields and straightforward purification procedures.

The condensation reaction between 4-[Bis(2-chloroethyl)amino]benzaldehyde and hydrazine derivatives proceeds through a well-established mechanism involving nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and water elimination. The reaction typically requires mild heating and can be conducted in protic solvents such as ethanol, which facilitate proton transfer processes while providing appropriate solvation for reactants and products.

Experimental procedures for hydrazone formation involve dissolving equimolar quantities of 4-[Bis(2-chloroethyl)amino]benzaldehyde and the hydrazine derivative in ethanol, followed by stirring at room temperature or gentle heating. Reaction monitoring can be performed using thin-layer chromatography, with product formation typically complete within 2-3 hours. The resulting hydrazone products often precipitate from solution, enabling straightforward isolation through filtration and recrystallization.

Hydrazine DerivativeReaction TimeTemperatureYieldProduct Characteristics
Hydrazine2-3 hoursRoom Temperature85-90%Yellow crystalline solid
Phenylhydrazine2-4 hoursRoom Temperature80-85%Orange crystalline solid
4-Nitrophenylhydrazine3-5 hoursGentle heating75-80%Red crystalline solid

Schiff Base Synthesis with 4-Aminoantipyrine

The synthesis of Schiff bases through condensation of 4-[Bis(2-chloroethyl)amino]benzaldehyde with 4-aminoantipyrine represents a significant functionalization strategy with potential applications in medicinal chemistry. This reaction combines the aldehyde functionality of the target compound with the amine group of 4-aminoantipyrine, resulting in the formation of an imine linkage and creation of a more complex molecular framework. Research has demonstrated that this condensation reaction proceeds efficiently under mild conditions, producing stable Schiff base products with interesting structural features.

The reaction mechanism involves nucleophilic attack of the 4-aminoantipyrine amino group on the carbonyl carbon of 4-[Bis(2-chloroethyl)amino]benzaldehyde, followed by proton transfer and water elimination to form the characteristic carbon-nitrogen double bond. The reaction benefits from the electron-donating properties of the pyrazolone ring system in 4-aminoantipyrine, which enhances the nucleophilicity of the amino group and promotes efficient condensation.

Experimental protocols for Schiff base formation involve combining 4-[Bis(2-chloroethyl)amino]benzaldehyde (0.246 g) with 4-aminoantipyrine (0.203 g) in ethanol (30 mL) under magnetic stirring. The reaction mixture is stirred at room temperature for 2-3 hours until a yellow-colored product forms. Product isolation involves filtration of the precipitated solid, washing with cold ethanol, and vacuum drying to obtain the pure Schiff base derivative.

The synthesized Schiff base demonstrates good solubility in common organic solvents including methanol, chloroform, dimethylformamide, and ethanol. Structural characterization using various analytical techniques including Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry confirms the expected molecular structure with molecular formula C₂₂H₂₄Cl₂N₄O and molecular weight 431.358 g/mol.

Reaction Optimization Parameters:

ParameterOptimal ValueEffect on YieldComments
Reaction Time2-3 hours95% yield at 3 hoursExtended time shows no improvement
TemperatureRoom TemperatureOptimal performanceHigher temperatures cause decomposition
Solvent Volume30 mL ethanolComplete dissolutionInsufficient solvent reduces mixing efficiency
Reactant Ratio1:1 molarBalanced stoichiometryExcess of either reactant shows no benefit

Histone Deacetylase (HDAC) Inhibition

Class I HDAC Selectivity and Isoform Specificity

4-[Bis(2-chloroethyl)amino]benzaldehyde exhibits preferential inhibition of class I HDAC isoforms (HDAC1, HDAC2, and HDAC3), which are critically involved in oncogenic processes. Structural analogs of this compound, such as N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA), demonstrate high selectivity for HDAC3, with inhibitory concentrations (IC~50~) of 95.48 nM compared to 842.80 nM for HDAC1 and 949.15 nM for HDAC2 [2]. This 8.8-fold and 9.9-fold selectivity for HDAC3 over HDAC1 and HDAC2, respectively, suggests that the nitrogen mustard–benzaldehyde scaffold optimizes interactions with the HDAC3 catalytic pocket. Class II (HDAC4, 6, 7, 8, 9) and class IV (HDAC11) isoforms remain largely unaffected, with IC~50~ values exceeding 5,000 nM [2].

The selectivity arises from structural complementarity between the compound’s benzaldehyde moiety and the hydrophobic channel of class I HDACs. Molecular dynamics simulations of related benzamide derivatives reveal that the fluorine atom at the para position enhances hydrogen bonding with HDAC3-specific residues, such as Tyr298 and His134 [2]. This interaction stabilizes the inhibitor-enzyme complex, explaining the isoform specificity.

Structural Basis for HDAC3 Inhibition (e.g., IC~50~ Values)

Enzymatic assays confirm that 4-[bis(2-chloroethyl)amino]benzaldehyde derivatives inhibit HDAC3 with low nanomolar potency. For instance, FNA—a fluorinated analog—achieves an IC~50~ of 95.48 nM against HDAC3, outperforming the pan-inhibitor suberoylanilide hydroxamic acid (SAHA) (IC~50~: 17.25 μM in cellular assays) [2]. The compound’s nitrogen mustard group contributes to its binding affinity by occupying the HDAC3 surface groove adjacent to the catalytic zinc ion. This dual interaction—chelating zinc with the benzaldehyde oxygen and alkylating cysteine residues via the nitrogen mustard—enables sustained enzyme inhibition [1] [2].

Table 1: HDAC Isoform Selectivity of 4-[Bis(2-chloroethyl)amino]benzaldehyde Analogs

HDAC IsoformIC~50~ (nM)Selectivity vs. HDAC3
HDAC1842.808.8-fold
HDAC2949.159.9-fold
HDAC395.48-
HDAC4>5,000>52-fold
HDAC6>5,000>52-fold

Anticancer Mechanisms of Action

Tumor Growth Inhibition (TGI) in Xenograft Models

In vivo studies using HepG2 hepatocellular carcinoma xenografts demonstrate that 4-[bis(2-chloroethyl)amino]benzaldehyde analogs achieve tumor growth inhibition (TGI) rates comparable to SAHA. For example, FNA reduces tumor volume by 48.89% at 10 mg/kg, whereas SAHA achieves 48.13% TGI at 50 mg/kg [2]. This enhanced potency is attributed to the compound’s dual mechanism: HDAC inhibition disrupts chromatin remodeling, while the nitrogen mustard group induces DNA cross-links, amplifying cytotoxic effects.

Apoptosis Induction and Cell Cycle Arrest (G2/M Phase)

The compound triggers apoptosis in HepG2 cells via caspase-3 activation and PARP cleavage [1]. Concurrently, it induces G2/M phase arrest by upregulating p21^WAF1/CIP1^ and downregulating cyclin B1 and CDK1 [2]. Flow cytometry analyses reveal that 72-hour treatment increases the G2/M population from 12% to 38%, accompanied by a 4-fold rise in apoptotic cells [2]. This dual effect—cell cycle arrest and apoptosis—synergizes to limit tumor proliferation.

Table 2: Antiproliferative Activity in Solid Tumor Cell Lines

Cell LineIC~50~ (μM)Fold Potency vs. SAHA
HepG21.3013.3
A27802.6610.3
MCF-73.128.7

Synergistic Combination Therapies

Enhanced Efficacy with Taxol/Camptothecin

Combining 4-[bis(2-chloroethyl)amino]benzaldehyde derivatives with taxol or camptothecin potentiates anticancer activity. In HepG2 cells, 0.5 μM FNA reduces the IC~50~ of taxol from 8.2 nM to 2.1 nM and that of camptothecin from 12.4 nM to 3.8 nM [2]. This synergy arises from HDAC inhibition sensitizing cells to microtubule-stabilizing (taxol) and topoisomerase-targeting (camptothecin) agents by altering chromatin structure and enhancing DNA damage recognition.

Dual-Action HDAC Inhibitors and Alkylating Agents

The nitrogen mustard group enables covalent DNA alkylation, generating interstrand cross-links that impair replication. Meanwhile, HDAC inhibition restores tumor suppressor gene expression (e.g., p21, Bax) silenced in malignancies [1] [4]. This dual action circumvents resistance mechanisms seen with single-target therapies. For instance, in alkylating agent–resistant A2780 ovarian cancer cells, the compound achieves IC~50~ values of 2.66 μM, compared to 27.3 μM for SAHA [1].

XLogP3

2.4

Melting Point

86.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

1208-03-3

Wikipedia

4-Bis(2-chloroethyl)aminobenzaldehyde

Dates

Last modified: 08-15-2023

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